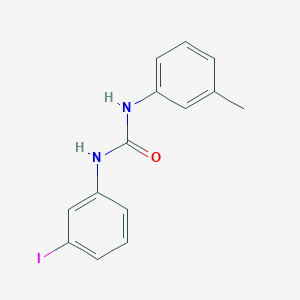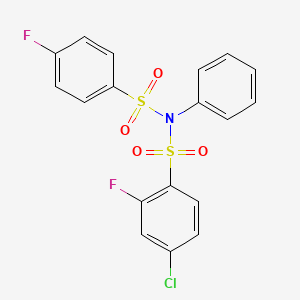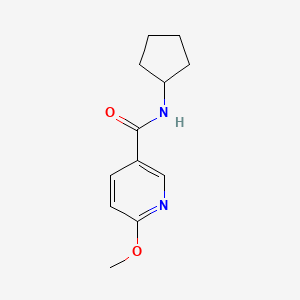
1-(3-Iodophenyl)-3-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodophenyl)-3-(3-methylphenyl)urea, also known as IMMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMMU is a urea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
1-(3-Iodophenyl)-3-(3-methylphenyl)urea exerts its biological effects by inhibiting the activity of specific enzymes or proteins in the body. For example, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell growth and proliferation. 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting these enzymes, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea can modulate various cellular processes and exert its biological effects.
Biochemical and Physiological Effects:
1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In preclinical studies, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
1-(3-Iodophenyl)-3-(3-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. Additionally, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has a well-defined mechanism of action, which allows researchers to study its effects on specific cellular processes. However, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea also has some limitations, including its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-Iodophenyl)-3-(3-methylphenyl)urea, including further studies on its anti-cancer and neuroprotective effects. Additionally, future research could focus on optimizing the synthesis of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea to improve its yield and purity. Further studies could also investigate the potential of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Finally, future research could explore the use of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea as a fluorescent probe for detecting other metal ions.
Conclusion:
In conclusion, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 1-(3-Iodophenyl)-3-(3-methylphenyl)urea could focus on further investigating its potential as an anti-cancer and neuroprotective agent, optimizing its synthesis, and exploring its use as a fluorescent probe for detecting other metal ions.
Synthesis Methods
1-(3-Iodophenyl)-3-(3-methylphenyl)urea can be synthesized using various methods, including the reaction of 3-iodoaniline and 3-methylbenzoyl isocyanate in the presence of a base. Another method involves the reaction of 3-iodoaniline with 3-methylphenyl isocyanate in the presence of a base. The synthesis of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has also been achieved using other methods such as the reaction of 3-iodoaniline with 3-methylphenyl isocyanate in the presence of a catalyst. The synthesis of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been optimized to ensure high yields and purity.
Scientific Research Applications
1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been used in various scientific research applications, including as a ligand for the synthesis of metal complexes, as a fluorescent probe for detecting metal ions, and as a catalyst for organic reactions. 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. Additionally, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been investigated for its potential as a therapeutic agent for Alzheimer's disease, with studies showing that it can inhibit the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
1-(3-iodophenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c1-10-4-2-6-12(8-10)16-14(18)17-13-7-3-5-11(15)9-13/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTZTSGVXUMRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)

![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)

![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)